2-Amino-3,5-difluorophenol 2-Amino-3,5-difluorophenol
Brand Name: Vulcanchem
CAS No.: 163733-98-0
VCID: VC21089152
InChI: InChI=1S/C6H5F2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
SMILES: C1=C(C=C(C(=C1O)N)F)F
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol

2-Amino-3,5-difluorophenol

CAS No.: 163733-98-0

Cat. No.: VC21089152

Molecular Formula: C6H5F2NO

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3,5-difluorophenol - 163733-98-0

Specification

CAS No. 163733-98-0
Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
IUPAC Name 2-amino-3,5-difluorophenol
Standard InChI InChI=1S/C6H5F2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Standard InChI Key XSPAAWOCEBWDOM-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)N)F)F
Canonical SMILES C1=C(C=C(C(=C1O)N)F)F

Introduction

Basic Identification and Structural Properties

2-Amino-3,5-difluorophenol is a fluorinated aromatic compound with distinct chemical characteristics. Table 1 presents the key identification parameters of this compound.

Table 1: Identification Parameters of 2-Amino-3,5-difluorophenol

ParameterValue
CAS Number163733-98-0
Molecular FormulaC₆H₅F₂NO
Molecular Weight145.11 g/mol
IUPAC Name2-amino-3,5-difluorophenol
Synonyms2,4-Difluoro-6-hydroxyaniline; Phenol, 2-amino-3,5-difluoro- (9CI)
MDL NumberMFCD03094490
InChI KeyXSPAAWOCEBWDOM-UHFFFAOYSA-N
SMILESFc1cc(O)c(c(c1)F)N

The structural arrangement of 2-Amino-3,5-difluorophenol features a benzene ring with a hydroxyl group at position 1, an amino group at position 2, and fluorine atoms at positions 3 and 5 . This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns.

Physical and Chemical Properties

Physical Characteristics

2-Amino-3,5-difluorophenol appears as a solid powder, typically white to off-white in color . The physical properties of this compound are summarized in Table 2.

Table 2: Physical Properties of 2-Amino-3,5-difluorophenol

PropertyValue
Physical StateSolid powder
ColorWhite to almost white
SolubilityLimited solubility in water; soluble in most organic solvents
XLogP31.1
Complexity122
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count2
Heavy Atom Count10

Chemical Characteristics

The presence of both amino and fluorine groups in 2-Amino-3,5-difluorophenol creates interesting chemical behavior. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing the reactivity of the compound. The amino group, conversely, serves as an electron-donating group, creating a push-pull electronic effect within the molecule.

This compound exhibits several key structural features that influence its chemical behavior:

  • The hydroxyl group can participate in hydrogen bonding and deprotonation reactions

  • The amino group can undergo various transformations, including oxidation and substitution reactions

  • The fluorine atoms enhance stability and modify the electronic properties of the aromatic system

Chemical Reactivity

The reactivity of 2-Amino-3,5-difluorophenol is largely governed by its functional groups. Based on the properties of similar compounds, several reaction types can be anticipated:

Amino Group Reactions

The amino group in 2-Amino-3,5-difluorophenol can undergo various transformations:

  • Oxidation reactions: The amino group can be oxidized to form nitro derivatives, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide

  • Diazotization: The amino group can be converted to a diazonium salt, which serves as an intermediate for further transformations

  • Acylation and alkylation: The amino group can react with acyl chlorides or alkyl halides to form corresponding amides or secondary amines

Hydroxyl Group Reactions

The phenolic hydroxyl group can participate in several reaction types:

  • Esterification: Formation of esters through reaction with carboxylic acids or acid chlorides

  • Etherification: Conversion to ethers via Williamson ether synthesis or related methods

  • Oxidation: Under appropriate conditions, the hydroxyl group can be oxidized

Fluorine-Related Reactivity

The fluorine atoms in 2-Amino-3,5-difluorophenol modify the electronic properties of the aromatic ring and can participate in:

  • Substitution reactions: Under specific conditions, the fluorine atoms can be replaced by other nucleophiles

  • Metal-catalyzed coupling reactions: The C-F bonds can participate in certain coupling reactions, though often requiring specialized catalysts

Applications and Research Significance

Synthetic Applications

2-Amino-3,5-difluorophenol serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex structures. Its unique substitution pattern makes it useful for:

  • Building blocks in pharmaceutical synthesis

  • Preparation of specialized fluorinated materials

  • Development of research probes for biochemical studies

ParameterInformation
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
Storage RecommendationsKeep in dark place, inert atmosphere, room temperature

Proper personal protective equipment should be used when handling this compound, including gloves, eye protection, and appropriate respiratory protection . The compound should be stored in a dark place under inert atmosphere at room temperature to prevent degradation .

Comparison with Related Compounds

2-Amino-3,5-difluorophenol shares structural similarities with several other fluorinated compounds, each with distinct properties and applications. Table 4 presents a comparison with related compounds.

Table 4: Comparison of 2-Amino-3,5-difluorophenol with Related Compounds

CompoundCAS NumberKey DifferencesNotable Properties
2-Amino-3,5-difluorophenol163733-98-0Reference compoundContains amino group and two fluorine atoms on phenol ring
4-Amino-3,5-difluorophenol135086-76-9Amino group at position 4 instead of position 2Used in synthesis of complex organic molecules and pharmaceuticals
2-Amino-3,5-difluoropyridine732306-31-9Contains pyridine instead of phenol ringFluorinated pyridine with applications in bioactive compound synthesis
3,5-Difluorophenol2713-34-0Lacks amino groupUsed in liquid crystal materials synthesis
2,5-Difluorophenol2713-31-7Different fluorine positionsDifferent reactivity pattern and applications

This comparison highlights how subtle structural differences among these fluorinated compounds result in distinct chemical properties and applications. The specific positioning of functional groups significantly influences reactivity patterns and potential uses in research and industrial applications.

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